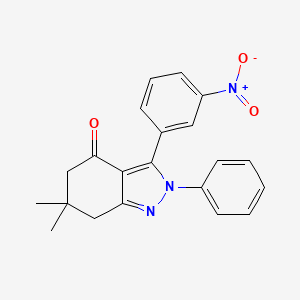
1-(2-Phenylethyl)proline
描述
1-(2-Phenylethyl)proline is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a proline ring substituted with a phenylethyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylethyl)proline can be achieved through several methods. One common approach involves the reductive amination of acetophenones. This method typically uses a reducing agent such as sodium borohydride or lithium aluminum hydride in the presence of a suitable catalyst . Another method involves the enantioselective synthesis starting from 3-hydroxy-(S)-2-proline, where various groups are introduced at the C3 position using palladium-mediated couplings .
Industrial Production Methods
Industrial production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
化学反应分析
Types of Reactions
1-(2-Phenylethyl)proline undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, often using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
1-(2-Phenylethyl)proline has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-(2-Phenylethyl)proline involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a chiral inducer, influencing the stereochemistry of reactions. It also plays a role in the stabilization of protein structures by promoting the formation of specific secondary structures such as β-turns and helices .
相似化合物的比较
1-(2-Phenylethyl)proline can be compared with other proline analogues, such as substituted prolines, unsaturated and fused structures, and heterocyclic compounds like pseudoproline . These compounds share similar structural features but differ in their specific chemical properties and applications. For example, substituted prolines may have different reactivity profiles and biological activities compared to this compound .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structural properties and reactivity make it a valuable tool in organic synthesis, biological research, and industrial applications. Further research into its properties and applications will likely uncover even more uses for this intriguing compound.
属性
IUPAC Name |
1-(2-phenylethyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)12-7-4-9-14(12)10-8-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXNBRQJYQYUSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60303983 | |
| Record name | 1-(2-phenylethyl)proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56014-49-4 | |
| Record name | NSC163844 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163844 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-phenylethyl)proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7797138.png)
![1-[(2-Chlorophenyl)methylazaniumyl]cyclohexane-1-carboxylate](/img/structure/B7797142.png)
![1-[(4-Fluorophenyl)methylazaniumyl]cyclohexane-1-carboxylate](/img/structure/B7797144.png)
![4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-isopropylpiperidine-4-carboxylic acid](/img/structure/B7797147.png)


